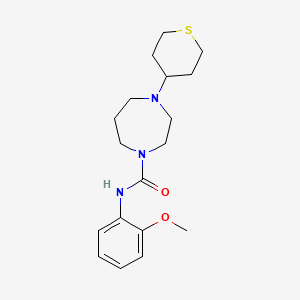
N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H27N3O2S and its molecular weight is 349.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C14H18N2O2S
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
This structure includes a diazepane ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. The compound has shown potential as a modulator of serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it may enhance serotonergic neurotransmission, which is crucial for mood regulation and anxiety management.
Key Findings:
- Serotonin Receptor Modulation :
- Anticancer Activity :
- Neuroprotective Effects :
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Mechanism | Reference |
|---|---|---|
| Serotonin Modulation | Antagonism at 5-HT1A receptors | |
| Anticancer Properties | Induction of apoptosis in cancer cell lines | |
| Neuroprotection | Reduction of oxidative stress |
Case Study 1: Antidepressant Effects
In a study examining the effects of similar diazepane derivatives on depression models in rodents, it was found that administration led to significant reductions in depressive-like behaviors. This suggests potential applications in treating mood disorders.
Case Study 2: Cancer Cell Line Testing
Compounds structurally related to this compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated IC50 values ranging from 10 µM to 50 µM, demonstrating moderate anticancer activity .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-23-17-6-3-2-5-16(17)19-18(22)21-10-4-9-20(11-12-21)15-7-13-24-14-8-15/h2-3,5-6,15H,4,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTFPZCXGCVDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














